



# Application Notes and Protocols for Mapp Compound (ZMapp) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ZMapp is an experimental biopharmaceutical product comprising a cocktail of three chimeric monoclonal antibodies: c13C6, c2G4, and c4G7.[1] It has been investigated as a post-exposure therapeutic for Ebola virus disease (EVD). The constituent antibodies target the Ebola virus glycoprotein, which is essential for viral entry into host cells.[2] Two of the antibodies, c2G4 and c4G7, were originally developed at the Public Health Agency of Canada's National Microbiology Laboratory, with the third, c13C6, originating from the U.S. Army Medical Research Institute of Infectious Diseases.[1] The development and optimization of this cocktail were advanced by Mapp Biopharmaceutical. This document provides a detailed overview of the dosage and administration of ZMapp in various animal models based on available preclinical research.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the dosage, administration, efficacy, and pharmacokinetics of Z**Mapp** and related antibody cocktails in different animal models.

# Table 1: Efficacy of ZMapp and Precursor Cocktails in Non-Human Primates (Rhesus Macaques)



| Comp<br>ound/<br>Cockta<br>il | Animal<br>Model       | Challe<br>nge<br>Virus | Treatm ent Initiati on (Post- Infecti on) | Dosag<br>e           | Admini<br>stratio<br>n<br>Route | Dosing<br>Sched<br>ule         | Surviv<br>al Rate<br>(%) | Refere<br>nce |
|-------------------------------|-----------------------|------------------------|-------------------------------------------|----------------------|---------------------------------|--------------------------------|--------------------------|---------------|
| ZMapp                         | Rhesus<br>Macaqu<br>e | EBOV-<br>Kikwit        | Day 3                                     | 50<br>mg/kg          | Intraven<br>ous (IV)            | 3<br>doses,<br>every 3<br>days | 100                      | [3]           |
| ZMapp                         | Rhesus<br>Macaqu<br>e | EBOV-<br>Kikwit        | Day 4                                     | 50<br>mg/kg          | Intraven<br>ous (IV)            | 3<br>doses,<br>every 3<br>days | 100                      | [3]           |
| ZMapp                         | Rhesus<br>Macaqu<br>e | EBOV-<br>Kikwit        | Day 5                                     | 50<br>mg/kg          | Intraven<br>ous (IV)            | 3<br>doses,<br>every 3<br>days | 100                      | [3]           |
| ZMapp                         | Rhesus<br>Macaqu<br>e | EBOV-<br>Makona        | Day 3                                     | 50<br>mg/kg          | Intraven<br>ous (IV)            | Not<br>Specifie<br>d           | 67 (2/3)                 |               |
| MB-003                        | Rhesus<br>Macaqu<br>e | EBOV                   | 24-48<br>hours                            | Not<br>Specifie<br>d | Not<br>Specifie<br>d            | Not<br>Specifie<br>d           | 67 (4/6)                 | [1]           |
| MB-003                        | Rhesus<br>Macaqu<br>e | EBOV                   | Onset<br>of<br>Fever &<br>Viremia         | Not<br>Specifie<br>d | Not<br>Specifie<br>d            | Not<br>Specifie<br>d           | 43 (3/7)                 | [4]           |

Table 2: Efficacy of ZMapp and Related Cocktails in Guinea Pigs



| Compo<br>und/Coc<br>ktail  | Animal<br>Model          | Challen<br>ge Virus | Treatme nt Initiatio n (Post- Infectio n) | Dosage<br>(per<br>animal) | Adminis<br>tration<br>Route | Survival<br>Rate (%) | Referen<br>ce |
|----------------------------|--------------------------|---------------------|-------------------------------------------|---------------------------|-----------------------------|----------------------|---------------|
| ZMapp                      | Hartley<br>Guinea<br>Pig | EBOV/G<br>A         | Day 3                                     | 5 mg                      | Not<br>Specified            | Partial<br>Survival  |               |
| MIL77<br>(c13C6 +<br>c2G4) | Hartley<br>Guinea<br>Pig | EBOV/G<br>A         | Day 3                                     | 5 mg                      | Not<br>Specified            | Partial<br>Survival  | •             |
| MIL77<br>(c13C6 +<br>c2G4) | Hartley<br>Guinea<br>Pig | EBOV/G<br>A         | Day 3                                     | 2.5 mg                    | Not<br>Specified            | Partial<br>Survival  |               |

Note: Specific administration routes for guinea pig studies were not detailed in the available search results.

Table 3: Pharmacokinetic Parameters of MIL77 (Two-Component ZMapp Analog) in Rhesus Macagues

| Parameter                      | Value                               |
|--------------------------------|-------------------------------------|
| Dosage                         | 150 mg/kg (50 mg/kg of each mAb)    |
| Administration Route           | Intravenous (IV)                    |
| Half-life (t½)                 | 161.0 ± 39.5 hours (6.7 ± 1.6 days) |
| Maximum Concentration (Cmax)   | 3203.8 ± 323.4 μg/mL                |
| Area Under the Curve (AUClast) | 332.7 ± 51.8 hr <i>mg/mL</i>        |
| Systemic Clearance             | 0.4 ± 0.1 mL/hrkg                   |



Note: This data is for the two-antibody cocktail MIL77, which contains two of the three antibodies in Z**Mapp**. Specific pharmacokinetic data for the three-component Z**Mapp** was not available in the search results.

**Table 4: Toxicology Data** 

| Parameter   | Value                      | Animal Model          | Compound                        | Reference |
|-------------|----------------------------|-----------------------|---------------------------------|-----------|
| LD50 (Oral) | >300 mg/kg,<br><2000 mg/kg | Sprague Dawley<br>Rat | Not Specified<br>(Test Article) | [5]       |
| NOAEL       | Not available for<br>ZMapp | -                     | -                               | -         |

Note: Specific quantitative toxicology data (LD50, NOAEL) for **ZMapp** in animal models is not available in the public domain based on the conducted searches. General safety has been inferred from clinical trials where it was found to be well-tolerated. A related monoclonal antibody, mAb114, showed no adverse effects in rhesus monkeys at doses up to 500 mg/kg weekly for 4 weeks.[5]

# Experimental Protocols Protocol 1: Efficacy Study of ZMapp in Rhesus Macaques

Objective: To evaluate the post-exposure efficacy of Z**Mapp** in a non-human primate model of Ebola virus disease.

#### Animal Model:

- Species: Rhesus macaque (Macaca mulatta)
- Number: 6 animals per treatment group, plus control animals.

### Challenge:

- Virus: Ebola virus, Kikwit variant (EBOV-K).
- Dose: Lethal intramuscular (IM) challenge.



• Procedure: Animals are challenged on Day 0.

#### Treatment:

- Test Article: ZMapp (cocktail of c13C6, c2G4, and c4G7).
- Dosage: 50 mg/kg body weight.
- Administration: Intravenous (IV) infusion.
- Dosing Schedule: Three separate treatment groups with treatment initiated on Day 3, Day 4, or Day 5 post-infection. Subsequent doses are administered at 3-day intervals for a total of three doses.
- Control Group: Administered with a non-specific IgG monoclonal antibody or Phosphate-Buffered Saline (PBS).

### Monitoring and Endpoints:

- Primary Endpoint: Survival over a 28-day period.
- Secondary Endpoints:
  - Clinical scores (observation of disease symptoms).
  - Rectal temperature.
  - Viremia levels (measured by TCID50).
  - Blood parameters: white blood cell count, lymphocyte count, platelet count, neutrophil count, Alanine aminotransferase (ALT), Alkaline phosphatase (ALP), Blood urea nitrogen (BUN), Creatinine (CRE), and Glucose (GLU).
- Sampling: Blood samples are collected periodically to monitor viremia and hematological and biochemical parameters.



# Protocol 2: Pharmacokinetic Study of a ZMapp-related Monoclonal Antibody Cocktail (MIL77) in Rhesus Macaques

Objective: To determine the pharmacokinetic profile of a ZMapp-related antibody cocktail.

### Animal Model:

- Species: Rhesus macaque (Macaca mulatta)
- Number: 6 animals (3 male, 3 female).

### Treatment:

- Test Article: MIL77 (cocktail of two monoclonal antibodies).
- Dosage: 150 mg/kg (50 mg/kg of each antibody).
- Administration: Intravenous (IV) infusion at a rate of 1 mL/kg/min.

### Pharmacokinetic Analysis:

- Sampling: Plasma samples are collected at multiple time points post-administration.
- Assay: Plasma concentrations of the antibody cocktail are determined by ELISA.
- Data Analysis: Pharmacokinetic parameters (half-life, Cmax, AUC, clearance) are estimated using a non-compartmental model.

## **Visualizations**





Click to download full resolution via product page

Experimental workflow for ZMapp efficacy study in rhesus macaques.



Click to download full resolution via product page

Simplified signaling pathway of ZMapp's mechanism of action.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. ZMapp Вікіпедія [uk.wikipedia.org]
- 2. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Mapp Compound (ZMapp) in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606088#mapp-compound-dosage-and-administration-in-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com